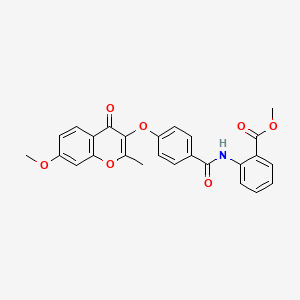
methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate is a useful research compound. Its molecular formula is C26H21NO7 and its molecular weight is 459.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate, with the CAS number 951985-04-9, is a synthetic compound notable for its potential biological activities. This compound belongs to the class of benzamides and features a chromen-4-one core structure, which is often associated with various therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C26H21NO7, with a molecular weight of 459.4 g/mol. The structure includes a chromenone moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H21NO7 |
| Molecular Weight | 459.4 g/mol |
| CAS Number | 951985-04-9 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
-
Bacterial Activity :
- The compound demonstrated bactericidal effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus .
- It was found to inhibit biofilm formation effectively, reducing biofilm mass by up to 90% in certain strains .
- Fungal Activity :
- Mechanism of Action :
Case Studies
Several studies have investigated the biological activity of similar compounds within the same chemical class:
-
Study on Biofilm Inhibition :
- A study evaluated the efficacy of methyl 2-(4-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate in inhibiting biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in biofilm formation compared to control groups .
- Comparative Analysis :
Eigenschaften
IUPAC Name |
methyl 2-[[4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-15-24(23(28)20-13-12-18(31-2)14-22(20)33-15)34-17-10-8-16(9-11-17)25(29)27-21-7-5-4-6-19(21)26(30)32-3/h4-14H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLJZIYVDWZQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














